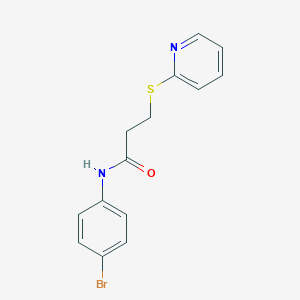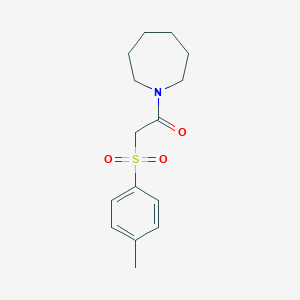![molecular formula C15H19N3O2S B285616 N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, commonly known as TBOA, is a compound that has been widely used in scientific research for its ability to block the activity of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in synaptic transmission and plasticity. TBOA is a potent inhibitor of glutamate transporters, which makes it an important tool for studying the role of glutamate in various physiological and pathological processes.
作用機序
TBOA acts as a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter protein other than the glutamate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels.
Biochemical and physiological effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the modulation of glutamate receptor activity. These effects have been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor, which allows for the precise modulation of glutamate levels in experimental systems. However, TBOA also has some limitations, including its non-specific effects on other transporters and receptors, as well as its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on TBOA and its role in glutamate transport and signaling. These include the development of more selective and potent glutamate transporter inhibitors, the investigation of the role of glutamate transporters in synaptic plasticity and learning, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors in neurological disorders.
合成法
The synthesis of TBOA involves several steps, starting with the reaction of tert-butyl acrylate with 5-phenyl-1,3,4-oxadiazole-2-thiol to form N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield TBOA.
科学的研究の応用
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
分子式 |
C15H19N3O2S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)16-12(19)9-10-21-14-18-17-13(20-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
InChIキー |
VMVCDHDJAOZFAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)
![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

